Hydrophobicity and LogP: Differentiating 3-Cyclohexylpropan-1-ol from 3-Phenyl-1-propanol
3-Cyclohexylpropan-1-ol possesses a computed XLogP3 value of 3.0, reflecting its partition coefficient between octanol and water [1]. In contrast, 3-phenyl-1-propanol (CAS 122-97-4) has a reported XLogP3 value of 1.8 [1]. This quantitative difference of 1.2 log units indicates that 3-cyclohexylpropan-1-ol is substantially more hydrophobic, which directly impacts its solubility profile, extraction behavior in biphasic systems, and its suitability for applications requiring a non-polar, saturated hydrocarbon environment.
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 3-Phenyl-1-propanol (CAS 122-97-4), XLogP3 = 1.8 |
| Quantified Difference | 1.2 log units (more hydrophobic) |
| Conditions | Computed property using XLogP3 algorithm |
Why This Matters
The 1.2 log unit higher hydrophobicity directly influences solvent selection, reaction media, and downstream processing, making 3-cyclohexylpropan-1-ol the preferred choice when a non-aromatic, saturated, and more hydrophobic environment is required.
- [1] PubChem. 3-Cyclohexyl-1-propanol. PubChem Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclohexylpropanol View Source
